![molecular formula C10H17ClN2O2 B2728074 3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride CAS No. 2305256-03-3](/img/structure/B2728074.png)
3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride
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Overview
Description
“3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride” is a chemical compound with the CAS Number: 2305256-03-3 . It has a molecular weight of 232.71 . This compound is a versatile material used in scientific research. Its unique properties make it ideal for various applications, including drug development and synthesis of complex molecules.
Synthesis Analysis
The synthesis of similar compounds, such as 1,3-disubstituted pyrrolidine-2,5-diones, has been achieved via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines at 180 °C for 1.5 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antibacterial Agents
The compound has been identified as a novel inhibitor of P. aeruginosa PBP3 . This bacterium is a common cause of hospital-acquired infections and is resistant to many antibiotics. The compound shows excellent target inhibition and initial antibacterial activities against P. aeruginosa .
Drug Development
The unique properties of this compound make it ideal for various applications in drug development. It can be used in the synthesis of complex molecules, which can lead to the development of new drugs.
Inhibitor of Penicillin Binding Proteins (PBPs)
The compound has been found to inhibit PBPs, which are proven targets inhibited by β-lactam antibiotics . This makes it a potential candidate for the development of new antibiotics .
Targeting Multidrug-Resistant Bacterial Strains
The discovery of this class of inhibitors brings opportunities to target multidrug-resistant bacterial strains . This is particularly important given the increasing prevalence of antibiotic resistance .
Chemical Synthesis
The compound can be used in chemical synthesis due to its unique structure. It can serve as a building block in the synthesis of complex molecules.
Material Science
Given its unique properties, the compound could potentially find applications in material science. However, more research is needed in this area.
Mechanism of Action
While the specific mechanism of action for “3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride” is not explicitly mentioned in the search results, pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Future Directions
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The future directions of research on this compound could involve further exploration of its biological activities and potential applications in drug development .
properties
IUPAC Name |
3-(piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c13-9-6-8(10(14)12-9)5-7-1-3-11-4-2-7;/h7-8,11H,1-6H2,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVMCXWAHSOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2CC(=O)NC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-ylmethyl)pyrrolidine-2,5-dione;hydrochloride |
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